molecular formula C23H28F3N3 B2906897 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 416862-35-6

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2906897
CAS No.: 416862-35-6
M. Wt: 403.493
InChI Key: LGZKFFLBKZUASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzylpiperidine moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process. One common method includes the reaction of 1-benzylpiperidine with 1-chloro-4-(3-(trifluoromethyl)phenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a central nervous system stimulant or depressant.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperidine: Lacks the trifluoromethyl-substituted phenyl group, resulting in different chemical properties and applications.

    4-(3-(Trifluoromethyl)phenyl)piperazine: Lacks the benzylpiperidine moiety, leading to distinct biological activities and uses.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3/c24-23(25,26)20-7-4-8-22(17-20)29-15-13-28(14-16-29)21-9-11-27(12-10-21)18-19-5-2-1-3-6-19/h1-8,17,21H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKFFLBKZUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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